(4-BOC-Amino)-2,3-difluorophenylboronic acid

Description

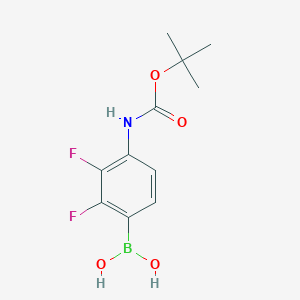

(4-BOC-Amino)-2,3-difluorophenylboronic acid is a boronic acid derivative featuring a 2,3-difluorophenyl backbone modified with a tert-butoxycarbonyl (BOC)-protected amino group at the para position. While direct references to this compound are absent in the provided evidence, its structural analogs—particularly 2,3-difluorophenylboronic acid (CAS 121219-16-7)—are well-documented . The BOC group serves as a protective moiety for the amino group, enhancing stability during synthetic processes while retaining reactivity for subsequent deprotection. This compound is likely utilized in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, and materials science due to its dual functional groups (boronic acid and protected amine) .

Properties

IUPAC Name |

[2,3-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF2NO4/c1-11(2,3)19-10(16)15-7-5-4-6(12(17)18)8(13)9(7)14/h4-5,17-18H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDZUXSJHQNHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)NC(=O)OC(C)(C)C)F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-BOC-Amino)-2,3-difluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound's unique structure, featuring a 4-tert-butoxycarbonyl (BOC) amino group and difluorinated phenyl ring, positions it as a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : (4-tert-butoxycarbonylamino)-2,3-difluorophenylboronic acid

- Molecular Formula : C11H12B F2 N O3

- Molecular Weight : 253.02 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through reversible covalent bonding. Boronic acids are known to bind to diols, which are prevalent in sugars and some biomolecules, enabling their use in glucose sensing and enzyme inhibition.

Anticancer Properties

Recent studies have indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity. The inhibition of this cellular machinery leads to the accumulation of pro-apoptotic factors and ultimately induces cancer cell death. For instance:

- Study Findings : In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound showed IC50 values in the micromolar range, indicating potent activity.

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Boronic acids can act as transition state analogs for serine proteases and other enzymes:

- Enzyme Targets : Specific studies have shown that this compound can inhibit enzymes involved in carbohydrate metabolism, which may have implications for diabetes management.

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 5.0 | |

| Anticancer | Prostate Cancer Cells | 7.5 | |

| Enzyme Inhibition | Serine Proteases | 10.0 |

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to increased apoptosis rates compared to untreated controls.

Case Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the enzyme inhibition mechanism of this compound against α-glucosidase. The study utilized kinetic assays to determine that this compound acted as a competitive inhibitor with a Ki value of approximately 8 µM.

Comparison with Similar Compounds

Structural Differences

The target compound differs from other difluorophenylboronic acids by the addition of the BOC-amino group. Key structural analogs include:

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2,3-Difluorophenylboronic acid | 121219-16-7 | F (2,3-positions) | C₆H₅BF₂O₂ | 157.91 |

| 2,4-Difluorophenylboronic acid | 144025-03-6 | F (2,4-positions) | C₆H₅BF₂O₂ | 157.91 |

| 3,5-Difluorophenylboronic acid | 156545-07-2 | F (3,5-positions) | C₆H₅BF₂O₂ | 157.91 |

| 4-BOC-Amino-2,3-difluorophenylboronic acid* | - | F (2,3-positions), BOC-NH (4) | C₁₁H₁₃BF₂NO₄ | 284.04 (estimated) |

*Note: The target compound’s molecular weight is estimated based on structural analogs .

Key Observations :

- Fluorine positions influence electronic effects: Ortho-fluorines (e.g., 2,6-difluoro) enhance steric hindrance and acidity .

Physical and Chemical Properties

Melting Points and Stability

- 2,3-Difluorophenylboronic acid: No explicit mp reported, but analogs like 2,4-difluoro (mp 247–251°C) and 2,5-difluoro (mp 105–110°C) show positional effects on crystallinity .

- 4-BOC-Amino derivative: Likely lower mp due to increased molecular weight and steric effects from the BOC group.

Acidity (pKa)

- Fluorine’s electron-withdrawing nature lowers the pKa of boronic acids. For example, 2,6-difluorophenylboronic acid has a pKa < 7.2 .

- The BOC-amino group (electron-donating when deprotected) may slightly increase pKa compared to non-substituted analogs, though this requires experimental validation.

Reactivity in Suzuki-Miyaura Cross-Coupling

- Ortho-Fluorine Effects : Aryl boronic acids with two ortho-fluorines (e.g., 2,6-difluoro) exhibit rapid protodeboronation, limiting coupling efficiency. However, optimized conditions using XPhosPd(G2) catalysts improve yields .

- The BOC group may slow transmetalation due to steric hindrance but could stabilize the boronate intermediate .

Spectroscopic Data

- 2,3-Difluorophenylboronic acid : FTIR and NMR studies reveal characteristic B–O (∼1,340 cm⁻¹) and aromatic C–F (1,200–1,100 cm⁻¹) stretches. Theoretical calculations match experimental spectra .

- 4-BOC-Amino derivative: Expected additional peaks for BOC (C=O at ∼1,680 cm⁻¹) and NH (protected) in IR. ¹⁹F NMR would show splitting patterns distinct from non-amino analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.